1-Bromo-2-chloroethane
Overview
Description
1-Bromo-2-chloroethane, also known as ethylene bromochloride, is an organic compound with the molecular formula C₂H₄BrCl. It is a colorless liquid with a sweet, chloroform-like odor. This compound is used in various chemical reactions and industrial applications due to its unique properties.
Mechanism of Action
Target of Action
1-Bromo-2-chloroethane, also known as Ethylene chlorobromide , is a type of haloalkane It’s known to interact with biological macromolecules, such as proteins and nucleic acids, due to its electrophilic nature .
Mode of Action
The mode of action of this compound is primarily through its reactivity as an alkylating agent . It can donate its alkyl group to biological macromolecules, leading to alterations in their structure and function. For instance, alkylation can lead to DNA damage, which can interfere with replication and transcription processes .
Biochemical Pathways
For example, DNA alkylation can trigger DNA repair pathways and, if the damage is too severe, may lead to cell death .
Pharmacokinetics
Its elimination would likely involve metabolic transformation by liver enzymes, followed by renal excretion .
Result of Action
The primary result of this compound’s action is cellular damage due to its alkylating activity. This can lead to a variety of cellular responses, ranging from DNA repair to apoptosis. Chronic exposure may lead to liver and kidney damage .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its reactivity and stability can be affected by temperature and pH . Additionally, its efficacy may be influenced by the presence of other chemicals that can react with it or alter its metabolism .
Biochemical Analysis
Biochemical Properties
1-Bromo-2-chloroethane is used in regio- and diastereoselective synthesis of 2-alkylidenetetrahydrofurans . It is also used as a solvent and as an intermediate for organic synthesis
Cellular Effects
It has been reported to cause gastrointestinal irritation with nausea, vomiting, and diarrhea when ingested . Inhalation can cause respiratory tract irritation and it is harmful if inhaled . Prolonged or repeated skin contact may cause dermatitis .
Molecular Mechanism
It has been reported to cause chromosome malsegregation, mitotic arrest, and lethality in the mold, Aspergillus nidulans
Temporal Effects in Laboratory Settings
It has been reported that room temperature adsorption led to the formation of a (√3×√3) R 30° structure composed of equal parts chlorine and bromine, the remainder of the molecule returning to the gas phase as ethene .
Dosage Effects in Animal Models
It has been reported to be harmful if swallowed and may cause gastrointestinal irritation with nausea, vomiting, and diarrhea .
Metabolic Pathways
It has been reported to cause chromosome malsegregation, which suggests that it may interact with enzymes or cofactors involved in chromosome distribution .
Transport and Distribution
It has been reported to cause chromosome malsegregation, which suggests that it may interact with transporters or binding proteins involved in chromosome distribution .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-chloroethane can be synthesized through the halogenation of ethylene. The process involves the addition of bromine and chlorine to ethylene in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective formation of this compound.
Industrial Production Methods: In industrial settings, this compound is produced by the direct halogenation of ethylene using bromine and chlorine gases. The reaction is carried out in a reactor where ethylene is exposed to bromine and chlorine under controlled conditions. The product is then purified through distillation to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-chloroethane undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions where the bromine or chlorine atom is replaced by a nucleophile.
Elimination Reactions: It can also undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reaction typically occurs in an aqueous or alcoholic medium.
Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide are used under elevated temperatures.
Major Products:
Nucleophilic Substitution: The major products depend on the nucleophile used. For example, using sodium hydroxide can produce ethylene glycol.
Elimination Reactions: The major product is typically an alkene, such as ethylene.
Scientific Research Applications
1-Bromo-2-chloroethane has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the synthesis of other halogenated compounds.
Biology: It is used in studies involving the modification of biological molecules.
Industry: It is used as a solvent and as an intermediate in the production of various chemicals.
Comparison with Similar Compounds
- 1-Bromo-2-chloropropane
- 1,2-Dibromoethane
- 1,2-Dichloroethane
Comparison: 1-Bromo-2-chloroethane is unique due to its specific halogenation pattern, which gives it distinct reactivity compared to other similar compounds. For example, 1,2-Dibromoethane has two bromine atoms, making it more reactive in nucleophilic substitution reactions. In contrast, 1,2-Dichloroethane has two chlorine atoms, which affects its reactivity and physical properties differently .
Properties
IUPAC Name |
1-bromo-2-chloroethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4BrCl/c3-1-2-4/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBYHHJPAARCAIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4BrCl | |
Record name | 1-CHLORO-2-BROMOETHANE | |
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DSSTOX Substance ID |
DTXSID4024775 | |
Record name | 1-Chloro-2-bromoethane | |
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Molecular Weight |
143.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1-chloro-2-bromoethane is a clear colorless liquid with a sweet chloroform-like odor. (NTP, 1992), Liquid, Colorless liquid with a chloroform-like odor; [HSDB] | |
Record name | 1-CHLORO-2-BROMOETHANE | |
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Record name | Ethane, 1-bromo-2-chloro- | |
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Boiling Point |
225 °F at 760 mmHg (NTP, 1992), 107 °C | |
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Record name | 1-BROMO-2-CHLOROETHANE | |
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Flash Point |
none | |
Record name | 1-BROMO-2-CHLOROETHANE | |
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Solubility |
5 to 10 mg/mL at 70 °F (NTP, 1992), Soluble in ethanol, ethyl ether, chloroform., 0.69 g/100 g water @ 30 °C; 0.7 g/100 g water @ 80 °C, In water, 6,900 mg/l @ 25 °C | |
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Density |
1.7392 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.7392 @ 20 °C/4 °C | |
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Vapor Density |
4.94 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.94 | |
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Vapor Pressure |
40 mmHg at 85.5 °F ; 20 mmHg at 60.8 °F (NTP, 1992), 33.1 [mmHg], 33.1 mm Hg @ 25 °C | |
Record name | 1-CHLORO-2-BROMOETHANE | |
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Color/Form |
Colorless liquid | |
CAS No. |
107-04-0 | |
Record name | 1-CHLORO-2-BROMOETHANE | |
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Record name | 1-Bromo-2-chloroethane | |
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Melting Point |
2.1 °F (NTP, 1992), -16.7 °C | |
Record name | 1-CHLORO-2-BROMOETHANE | |
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